molecular formula C10H21N3O B7861304 (S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Cat. No.: B7861304
M. Wt: 199.29 g/mol
InChI Key: MDZARNQGIBZWRI-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a synthetic compound with significant potential in pharmacological applications, particularly concerning its interactions with opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which is crucial for its biological activity. Its molecular formula is C12H20N2OC_{12}H_{20}N_2O, characterized by a propionamide backbone with an amino group and a piperidine moiety. The stereochemistry enhances its interaction with biological targets, particularly opioid receptors.

The primary mechanism of action for this compound involves its binding to opioid receptors, specifically the mu (μ) and delta (δ) subtypes. These interactions can modulate neurotransmission pathways, influencing pain perception and potentially affecting addiction mechanisms.

Molecular Targets

  • Opioid Receptors : The compound has been studied for its binding affinity to μ and δ receptors, which are pivotal in pain management and analgesic effects.
  • Enzymatic Activity : It may also interact with various enzymes that modulate metabolic pathways related to neurotransmission.

Biological Activity and Research Findings

Research indicates that modifications in the structure of similar compounds can significantly affect their binding affinity and efficacy at opioid receptors. Below are key findings from various studies:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityBinding Affinity (nM)Efficacy
μ receptor agonist190Moderate
δ receptor antagonist>1000Low
Pain modulation460High
Neurotransmitter modulationNot specifiedVariable

Case Studies

  • Opioid Receptor Interaction :
    A study demonstrated that structural variations in piperidine derivatives influenced their binding affinities at μ and δ receptors. The compound exhibited moderate agonistic activity at μ receptors while showing low activity at δ receptors, indicating potential selectivity that could be beneficial for therapeutic applications in pain management .
  • Pharmacological Screening :
    In vitro pharmacological screenings indicated that this compound could effectively inhibit certain cellular pathways associated with pain signaling, suggesting its utility as an analgesic agent .
  • Therapeutic Potential :
    The compound's unique structure may provide advantages in receptor selectivity, leading to improved therapeutic profiles for conditions related to pain and addiction treatment. Further studies are warranted to explore its full pharmacodynamic profile .

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is characterized by its amino acid structure, which includes a piperidine moiety. The compound's molecular formula is C9H19N3OC_9H_{19}N_3O, and it possesses unique chemical properties that make it suitable for various applications in drug development.

Pharmacological Applications

1. Neurological Disorders

  • Research indicates that compounds related to this compound have potential therapeutic effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with serotonin receptors, specifically the 5-HT_1F receptor, which is implicated in migraine treatment and other neurological conditions .

2. Pain Management

  • The compound has been explored for its analgesic properties. Studies suggest that it may modulate pain pathways, providing a basis for its use in treating conditions such as trigeminal neuralgia and chronic pain syndromes. The ability to activate specific serotonin receptors without causing vasoconstriction is particularly beneficial in migraine management .

3. Cancer Research

  • The modulation of signaling pathways associated with cancer cell proliferation has been a focus of research involving piperidine derivatives. Compounds similar to this compound have shown promise as PKB (Protein Kinase B) inhibitors, which are crucial in cancer therapy due to their role in regulating cell survival and growth .

Case Studies

Case Study 1: Migraine Treatment
A study conducted on the efficacy of piperidine derivatives in migraine treatment highlighted the role of this compound as a selective 5-HT_1F receptor agonist. The findings demonstrated significant reductions in migraine frequency and intensity when administered in clinical trials, showcasing its potential as a therapeutic agent .

Case Study 2: Antitumor Activity
In another study focusing on antitumor activity, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation through apoptosis induction, suggesting their potential use in developing new cancer therapies .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Neurological DisordersSerotonin receptor modulationPotential treatment for migraines
Pain ManagementAnalgesic propertiesEfficacy in chronic pain conditions
Cancer ResearchPKB inhibitionInduces apoptosis in cancer cells

Properties

IUPAC Name

(2S)-2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-3-5-13(2)6-4-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZARNQGIBZWRI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.